molecular formula C19H17ClN2O3 B4033291 1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione

1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4033291
M. Wt: 356.8 g/mol
InChI Key: SXYVZRDQJKHAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)-2,5-pyrrolidinedione is 356.0927701 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Humans

A study on BMS-690514, a compound with a different structure but relevant due to its applications in cancer treatment, highlights the process of metabolism and disposition in humans. BMS-690514 is an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, developed for treating non-small-cell lung cancer and metastatic breast cancer. The study found that BMS-690514 is well absorbed and extensively metabolized via multiple metabolic pathways in humans, with excretion of drug-related radioactivity in both bile and urine (L. Christopher et al., 2010).

Toxicity Reporting

Research on indomethacin, a nonsteroidal chemical, provides an example of the importance of toxicity reporting. While this study focuses on the side effects of indomethacin, including a case of acute pancreatitis, it illustrates the broader necessity of understanding the toxicological profiles of chemicals used in scientific research and medical applications (M. Guerra, 1967).

Environmental and Health Impact Studies

A study on the environmental exposure to organophosphorus and pyrethroid pesticides in children showcases the significance of understanding the environmental and health impacts of chemical compounds. This research demonstrates the presence of chronic exposure to these pesticides in children, emphasizing the need for public health policy on the regulation and use of such chemicals (Kateryna Babina et al., 2012).

Pharmacokinetics in Malaria Treatment

The pharmacokinetics of pyronaridine, an anti-malarial developed in China, after administration to malaria patients, sheds light on the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. Understanding the pharmacokinetics of such compounds is crucial for developing effective treatments for diseases like malaria (Z. Feng et al., 1987).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydroindol-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-25-17-7-6-13(20)10-15(17)22-18(23)11-16(19(22)24)21-9-8-12-4-2-3-5-14(12)21/h2-7,10,16H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYVZRDQJKHAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 3
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 4
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.